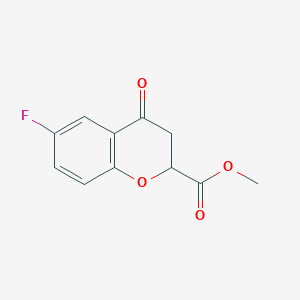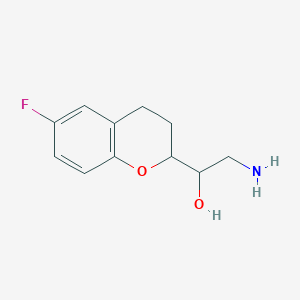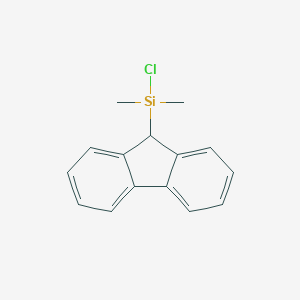
9-(氯二甲基硅基)-9H-芴
描述
9-(Chlorodimethylsilyl)-9h-fluorene: is an organosilicon compound that features a fluorene backbone substituted with a chlorodimethylsilyl group This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of fluorene with the reactivity of the chlorodimethylsilyl group
科学研究应用
Chemistry:
Catalysis: Used as a precursor for the synthesis of catalysts in organic reactions.
Polymer Chemistry: Incorporated into polymer backbones to enhance thermal stability and mechanical properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable siloxane linkages.
Biocompatible Materials: Investigated for use in biocompatible materials for medical implants.
Industry:
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodimethylsilyl)-9h-fluorene typically involves the reaction of fluorene with chlorodimethylsilane in the presence of a catalyst. A common method includes:
Reactants: Fluorene and chlorodimethylsilane.
Catalyst: A Lewis acid such as aluminum chloride.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 9-(Chlorodimethylsilyl)-9h-fluorene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions is common to optimize the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorodimethylsilyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which can further react to form siloxane linkages.
Reduction Reactions: Reduction of the chlorodimethylsilyl group can yield dimethylsilyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Silanol Derivatives: Formed through oxidation reactions.
Siloxane Linkages: Resulting from the condensation of silanol derivatives.
Dimethylsilyl Derivatives: Produced through reduction reactions.
作用机制
The mechanism of action of 9-(Chlorodimethylsilyl)-9h-fluorene involves the reactivity of the chlorodimethylsilyl group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
相似化合物的比较
9-(Trimethylsilyl)-9h-fluorene: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
9-(Dimethylsilyl)-9h-fluorene: Lacks the chlorine atom, resulting in different reactivity.
9-(Methyldichlorosilyl)-9h-fluorene: Contains two chlorine atoms, leading to increased reactivity in substitution reactions.
Uniqueness: 9-(Chlorodimethylsilyl)-9h-fluorene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to other silyl-substituted fluorenes. This reactivity makes it a valuable intermediate in various chemical synthesis processes and applications in materials science.
属性
IUPAC Name |
chloro-(9H-fluoren-9-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHYCLVENKAPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340461 | |
| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154283-78-0 | |
| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
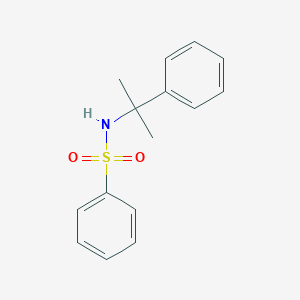
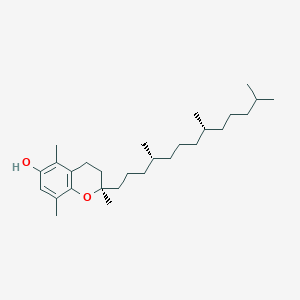
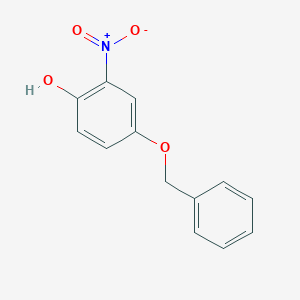
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)

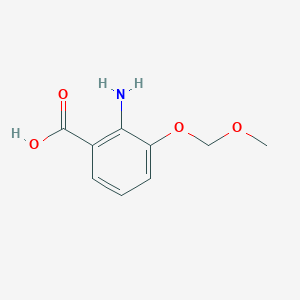
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

